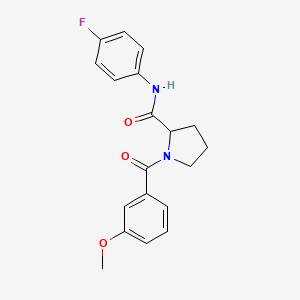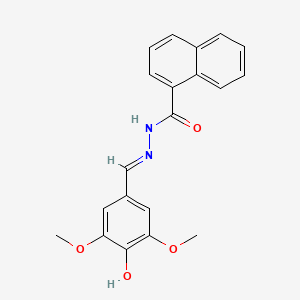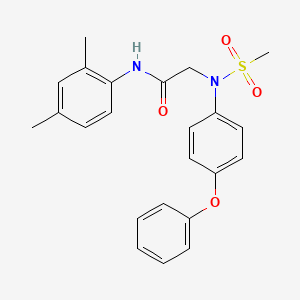![molecular formula C19H18F6N2 B6010219 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B6010219.png)
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound with the molecular formula C11H13F3N2. It is known for its unique structural features, which include two trifluoromethyl groups attached to a phenyl ring and a piperazine ring.
Métodos De Preparación
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents. One common method includes the use of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one as the alkylating agent . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with the trifluoromethyl group in the para position.
3-Pyrrolidinamine, 1-[[2-(trifluoromethyl)phenyl]methyl]-: Another compound with a trifluoromethyl group, used in various chemical syntheses.
1-Isopropyl-3-(3-trifluoromethyl-phenyl)-urea: This compound is used in agrochemicals and has different reactivity due to the presence of a urea group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-3-6-16(12-15)27-10-8-26(9-11-27)13-14-4-1-2-7-17(14)19(23,24)25/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHAWNUNTJZSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide](/img/structure/B6010141.png)


![3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6010167.png)
![3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine](/img/structure/B6010171.png)

![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one](/img/structure/B6010208.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B6010231.png)
